

MI-1061 TFA toxicity and side effects in animal models

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Compound of Interest

Compound Name: MI-1061 TFA

Cat. No.: B8144769

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Technical Support Center: MI-1061 TFA

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **MI-1061 TFA** in animal models. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate the smooth execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is **MI-1061 TFA** and what is its mechanism of action?

A1: **MI-1061 TFA** is the trifluoroacetate salt form of MI-1061, a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction.^{[1][2][3][4]} Its mechanism of action involves binding to the p53-binding pocket of MDM2, preventing MDM2 from targeting the tumor suppressor protein p53 for degradation. This leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.^[5]

Q2: What is the general toxicity profile of MI-1061 in animal models?

A2: In preclinical studies using xenograft mouse models (SJSA-1 and RS4;11), MI-1061 has been shown to be well-tolerated. At therapeutically effective oral doses, such as 100 mg/kg daily, mice reportedly did not exhibit significant weight loss or other overt signs of toxicity during the treatment period. One study referred to this dose as a "near maximum tolerated dose".

Q3: What is known about the toxicity of the trifluoroacetate (TFA) salt form?

A3: Trifluoroacetate (TFA) itself has been studied for its mammalian toxicity. It exhibits very low potential for acute toxicity. In repeated oral dose studies in rats, the primary target organ identified was the liver, with mild liver hypertrophy being the main effect. TFA is considered a weak peroxisome proliferator in rats. Notably, TFA did not show adverse effects in an extended one-generation study or in a developmental toxicity study in rats, and it is not genotoxic.

Q4: Has a Lethal Dose 50 (LD50) been established for **MI-1061 TFA**?

A4: Based on publicly available literature, a specific LD50 value for **MI-1061 TFA** has not been reported. The available safety information is primarily derived from efficacy studies where the compound was administered at doses up to 100 mg/kg without causing significant adverse effects.

Troubleshooting Guide

Issue 1: Poor solubility or precipitation of **MI-1061 TFA** during formulation.

- Possible Cause: **MI-1061 TFA** may have limited solubility in certain aqueous vehicles.
- Troubleshooting Steps:
 - Use a recommended formulation protocol. A common method involves first dissolving **MI-1061 TFA** in a small amount of an organic solvent like DMSO to create a stock solution.
 - This stock solution can then be further diluted into a suitable aqueous vehicle for in vivo administration. A recommended vehicle is a solution of 20% SBE- β -CD (Sulfobutylether- β -cyclodextrin) in saline. Corn oil can also be used as a vehicle.
 - Sonication: Gentle sonication can aid in the dissolution of the compound in the initial solvent.
 - Storage: Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability. Avoid repeated freeze-thaw cycles.

Issue 2: Lack of anti-tumor efficacy in a xenograft model.

- Possible Causes:
 - The tumor model may have a mutated or deleted p53 gene.
 - Suboptimal dosing or administration route.
 - Poor bioavailability of the administered compound.
- Troubleshooting Steps:
 - Verify p53 Status: Confirm that the cancer cell line used for the xenograft model expresses wild-type p53. MI-1061's efficacy is dependent on functional p53.
 - Review Dosing Regimen: Efficacious oral dosing in mice has been reported at 100 mg/kg daily. Ensure the dose and frequency of administration are appropriate for the model being used.
 - Check Formulation: Ensure the compound is fully dissolved and the formulation is stable. Precipitation will lead to inaccurate dosing.
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform a pilot PK study to measure plasma concentrations of MI-1061 after administration. A PD study could involve collecting tumor tissue post-treatment to analyze the levels of p53 and its downstream targets (e.g., p21, MDM2) to confirm target engagement.

Quantitative Data Summary

Parameter	Value	Cell Lines/Model	Reference
In Vitro Potency			
IC50 (MDM2-p53 Interaction)	4.4 nM	Biochemical Assay	
Ki (MDM2 Binding)	0.16 nM	Biochemical Assay	
IC50 (Cell Growth Inhibition)	100 nM	SJSA-1 (p53+/+)	
IC50 (Cell Growth Inhibition)	250 nM	HCT-116 (p53+/+)	
IC50 (Cell Growth Inhibition)	>10,000 nM	HCT-116 (p53-/-)	
In Vivo Efficacy			
Effective Oral Dose	100 mg/kg, daily	SJSA-1 Xenograft (mice)	
Reported Side Effects			
At 100 mg/kg (p.o., daily)	No significant weight loss or signs of toxicity	RS4;11 & SJSA-1 Xenografts (mice)	

Experimental Protocols

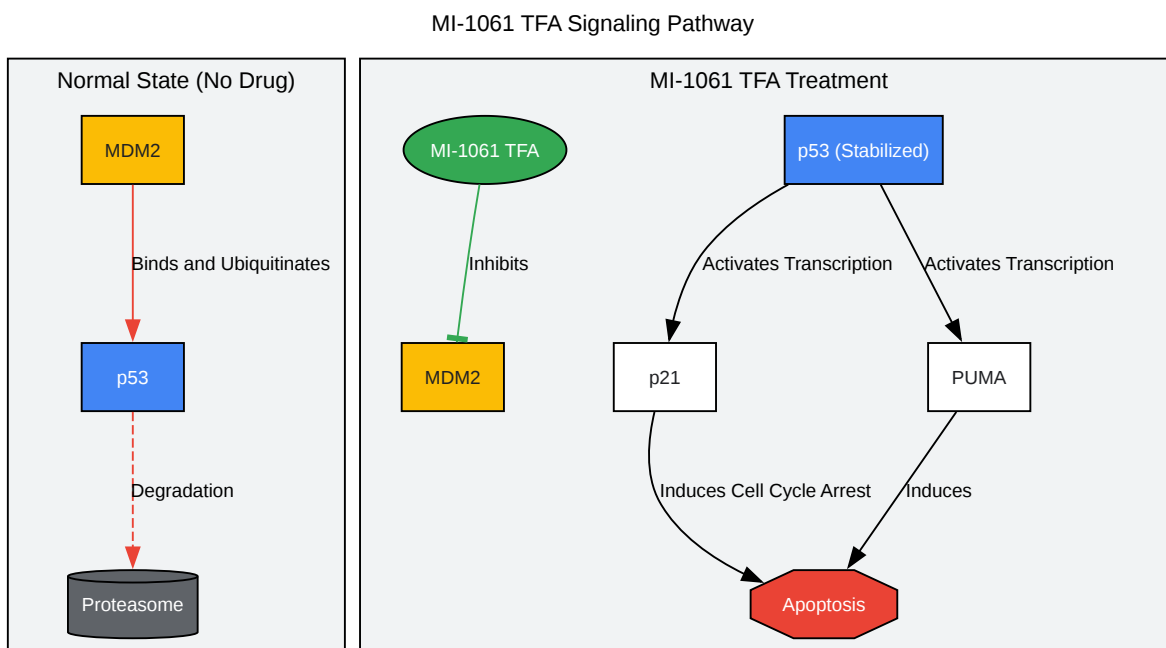
Protocol: Formulation of **MI-1061 TFA** for Oral Gavage in Mice

This protocol is based on information provided by commercial suppliers and is intended as a guideline. Researchers should optimize the formulation based on their specific experimental needs.

- Preparation of Stock Solution:
 - Prepare a stock solution of **MI-1061 TFA** in 100% DMSO. For example, a 30 mg/mL stock solution.

- Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
- Store the stock solution in aliquots at -20°C or -80°C.
- Preparation of Dosing Solution (using SBE- β -CD):
 - Prepare a 20% (w/v) solution of SBE- β -CD in sterile saline.
 - On the day of dosing, calculate the required volume of the **MI-1061 TFA** stock solution.
 - For a final dosing solution with 10% DMSO, add 100 μ L of the 30 mg/mL DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline to yield a 3 mg/mL dosing solution.
 - Mix thoroughly by vortexing. The resulting solution should be clear.
- Administration:
 - Administer the final solution to mice via oral gavage. The volume administered will depend on the weight of the mouse and the target dose (e.g., for a 100 mg/kg dose in a 20g mouse, 66.7 μ L of a 30 mg/mL solution would be needed).

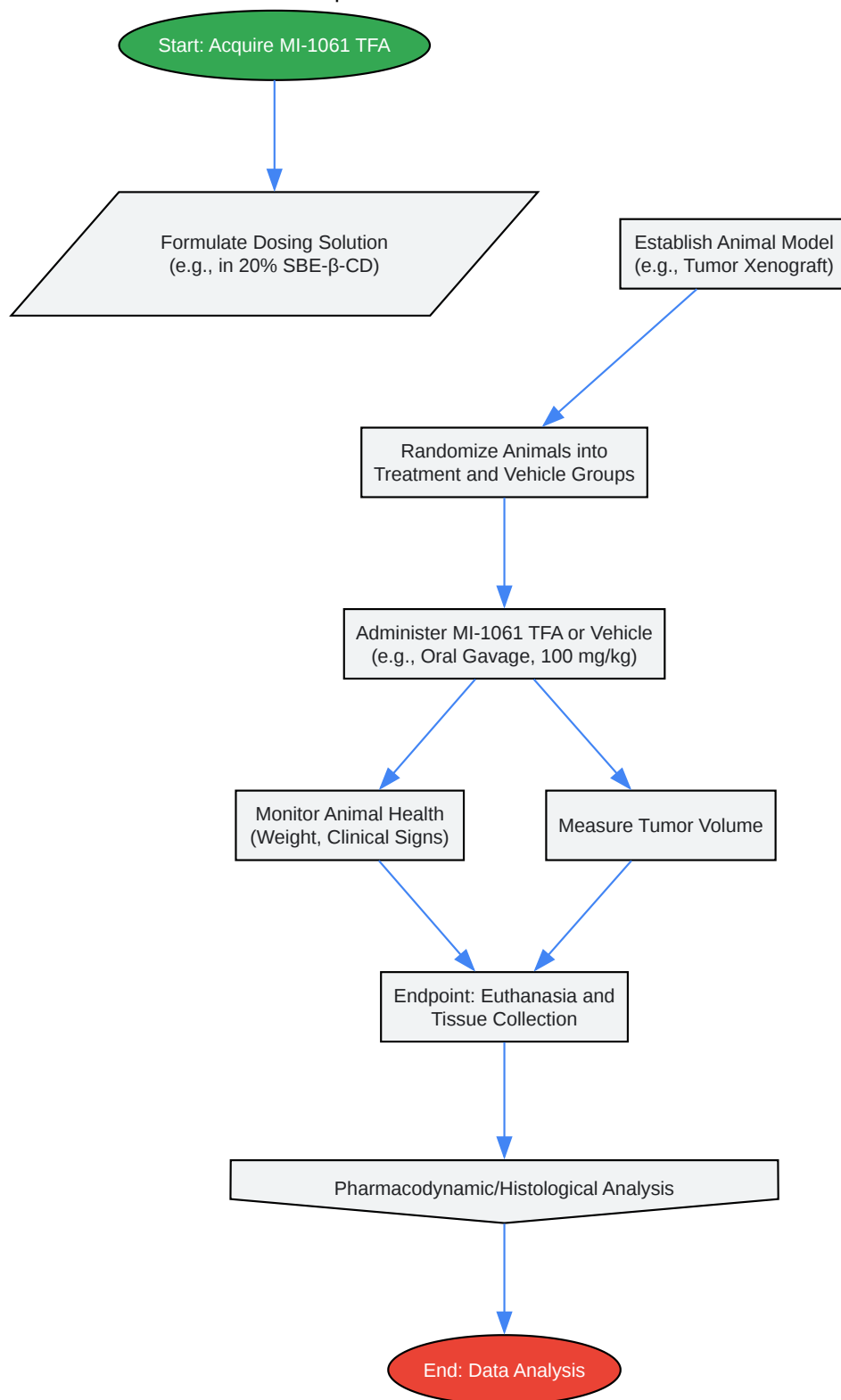
Visualizations



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Caption: Mechanism of action of **MI-1061 TFA** in disrupting the MDM2-p53 interaction.

General In Vivo Experimental Workflow for MI-1061 TFA



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Caption: A typical workflow for evaluating **MI-1061 TFA** in a preclinical xenograft model.

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